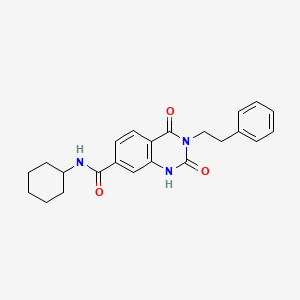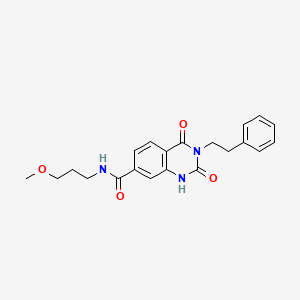![molecular formula C25H21N3O5 B6514244 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-33-3](/img/structure/B6514244.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 443.14812078 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
The compound exhibits promising antitumor activity. Researchers have found that it selectively kills tumor cells experiencing glucose starvation, making it a potential candidate for cancer therapy . Specifically, one of its derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as “compound 6”), inhibits mitochondrial membrane potential and shows efficacy in glucose-starved tumor cells . Further investigations into its mechanism of action and potential clinical applications are warranted.
Inhibition of SARS-CoV-2 Protease
The compound has been studied in the context of COVID-19. Through virtual screening and molecular dynamics simulations, researchers identified four promising inhibitors targeting the central protease (3-chymotrypsin-like protease, or 3CLpro) of SARS-CoV-2. Among these, F6548-1613 demonstrated stable hydrogen bonds with key amino acids and exhibited high binding affinity. It holds potential as an antiviral agent against COVID-19 .
Bioarchaeological Research
Strontium isotopes, including radiogenic strontium isotope (87Sr/86Sr) analysis, play a crucial role in archaeology. By evaluating migration patterns, culture change, colonization, trade, and exchange, researchers gain insights into ancient human movements and interactions. The inclusion of 87Sr/86Sr analysis in archaeological studies enhances our understanding of past civilizations .
Health Equity Programs
The organization SR1 focuses on health equity, education, and technology. Under visionary leadership, SR1 offers evidence-based programs to break generational cycles of issues. By serving over 300 students and their families annually, SR1 aims to eliminate disparities in health, education, and technology .
Material Science Applications
In material science, the compound’s derivatives have been investigated. For instance, Mn-Ti, Zn-Ti, and Zn-Zr substituted M-type Sr-hexaferrites exhibit solubility, crystalline structure, and high-frequency properties. These studies contribute to our understanding of magnetic materials and their potential applications .
Forensic Analysis and Medicinal Chemistry
The compound’s psychoactive properties make it relevant for forensic analysis. Additionally, its derivatives may have applications in medicinal chemistry, warranting further exploration .
Mécanisme D'action
Target of Action
The primary target of AKOS001752469 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) .
Mode of Action
AKOS001752469 acts as an inhibitor of HIF-PH . By inhibiting this enzyme, it stabilizes the hypoxia-inducible factors, leading to an increase in the transcription of genes involved in erythropoiesis, the process of producing red blood cells . This results in an increase in red blood cell production and hemoglobin levels .
Biochemical Pathways
The inhibition of HIF-PH by AKOS001752469 affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF is hydroxylated by HIF-PH, marking it for degradation. This leads to the accumulation of HIF, which can then translocate to the nucleus and bind to hypoxia-response elements in the DNA, leading to the transcription of target genes involved in erythropoiesis .
Pharmacokinetics
As an orally bioavailable compound , it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The primary result of AKOS001752469’s action is an increase in the production of red blood cells and hemoglobin levels . This can be beneficial in conditions such as anemia, where there is a deficiency of red blood cells or of hemoglobin.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c29-23(26-14-17-6-9-21-22(12-17)33-15-32-21)18-7-8-19-20(13-18)27-25(31)28(24(19)30)11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFYPXUCKYPXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514172.png)
![3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514173.png)
![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514176.png)

![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)
![N-[(3-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514210.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514230.png)
![N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514238.png)


![N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514264.png)
![N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514272.png)

